molecular formula C14H20N4O4 B153338 Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate CAS No. 571189-16-7

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B153338
CAS No.: 571189-16-7
M. Wt: 308.33 g/mol
InChI Key: SUWKOEMQNOBJEQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (TNPC) is a synthetic compound that has recently been gaining attention as a potential therapeutic agent for a variety of medical conditions. TNPC has been studied for its ability to modulate the activity of several biological pathways, and its potential applications range from cancer treatment to neurodegenerative diseases.

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions, often involving amination, condensation, or nucleophilic substitution, and are characterized using techniques like ESI-MS, NMR, LCMS, IR, and XRD. These compounds serve as intermediates for synthesizing biologically active compounds, especially in medicinal chemistry. For example, Liu Ya-hu (2010) reported the synthesis of a similar compound, highlighting its role as an intermediate for benzimidazole compounds, which are significant in pharmacology (Liu Ya-hu, 2010).

Crystallography and Molecular Structure

  • The molecular structure and crystallography of these compounds are studied extensively. They often crystallize in the monoclinic crystal system and exhibit specific geometric configurations. For instance, Sanjeevarayappa et al. (2015) detailed the crystal structure and biological evaluation of a tert-butyl piperazine-1-carboxylate derivative, providing insights into its molecular interactions and potential applications in biological studies (Sanjeevarayappa et al., 2015).

Biological Activities

  • Some derivatives of this compound exhibit biological activities such as antibacterial and anthelmintic effects. These properties are usually evaluated through in vitro testing, leading to potential applications in developing new therapeutic agents. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Applications in Drug Development

  • These compounds are often used as intermediates in the synthesis of more complex molecules with potential pharmacological applications. For example, Binliang Zhang et al. (2018) described the synthesis of a related compound as an intermediate for small molecule anticancer drugs, emphasizing the role of such compounds in drug development (Binliang Zhang et al., 2018).

Corrosion Inhibition

  • Research has also explored the use of tert-butyl piperazine-1-carboxylate derivatives as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and durability of metal structures. B. Praveen et al. (2021) conducted a study on the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative, demonstrating its effectiveness as a corrosion inhibitor (B. Praveen et al., 2021).

Safety and Hazards

The compound is classified as a warning under the GHS classification. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWKOEMQNOBJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459953
Record name Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571189-16-7
Record name 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=571189-16-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Record name Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Record name tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution is prepared of 1 g (4.9 mM) of 2-nitro-5-bromopyridine and 917 mg (4.9 mM) of N-Boc-piperazine in 10 ml of dimethylformamide and 1.02 g (7.4 mM) of potassium carbonate are added. The reaction mixture is agitated at 120° C. for 36 hours and then cooled. 50 ml of water are then added and extraction is carried out with ethyl acetate. The organic phase obtained is washed with water, dried and concentrated under reduced pressure. The crude product is purified by silica gel chromatography in eluting with the aid of a toluene/isopropanol mixture (98/2; v/v). The product sought after is thus obtained as a yellow solid (yield=33%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
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Name
Yield
33%

Synthesis routes and methods II

Procedure details

To a sealed tube were added 5-bromo-2-nitropyridine 125-1 (5.1 g, 25.2 mmol), tert-butyl piperazine-1-carboxylate 125-2 (4.7 g, 25.2 mmol), DIEA (12 mL, 75 mmol) and DMSO (20 mL). The reaction was heated to 120° C. and stirred for 16 hours. The reaction was cooled down to room temperature. Triethylamine was removed by rotary evaporation. The residue was triturated in 15 mL ethyl acetate. The solid was collected by filtration and washed with small amount of ethyl acetate to give tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 125-3 as light yellow solid. MS m/z 309.2 (M+1).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2-nitropyridin (30.0 g, 148 mmol) in DMSO (1 L) were added K2CO3 (40.0 g, 296 mmol) and tert-butyl piperazine-1-carboxylate (28.0 g, 148 mmol). The mixture was stirred at 65° C. overnight. After cooling down, it was poured into water (2 L). The solid precipitated was collected and dried in vacuo. It was then further purified by silica-gel column chromatography eluting with 20:1 petroleum ether/ethyl acetate and then with dichloromethane to afford 339a as a yellow solid (17.0 g, 37%). MS-ESI: [M+H]+ 309.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Yield
37%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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